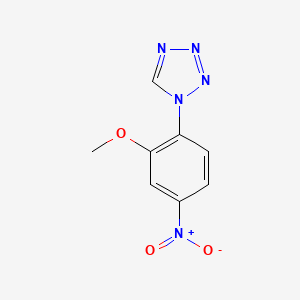

1-(2-methoxy-4-nitrophenyl)-1H-tetrazole

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

1-(2-Methoxy-4-nitrophenyl)-1H-tetrazole is a chemical compound characterized by its unique molecular structure, which includes a tetrazole ring attached to a 2-methoxy-4-nitrophenyl group

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: 1-(2-Methoxy-4-nitrophenyl)-1H-tetrazole can be synthesized through several methods. One common approach involves the reaction of 2-methoxy-4-nitroaniline with sodium azide in the presence of a strong acid, such as hydrochloric acid. The reaction typically proceeds under reflux conditions to ensure complete conversion.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactors and optimized reaction conditions to maximize yield and purity. Continuous flow chemistry techniques can also be employed to enhance efficiency and scalability.

Analyse Des Réactions Chimiques

Types of Reactions: 1-(2-Methoxy-4-nitrophenyl)-1H-tetrazole can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: Potassium permanganate (KMnO₄) in an alkaline medium.

Reduction: Tin (Sn) and hydrochloric acid (HCl).

Substitution: Halogenating agents like bromine (Br₂) in the presence of a catalyst.

Major Products Formed:

Oxidation: Formation of 2-methoxy-4-nitrobenzoic acid.

Reduction: Formation of 2-methoxy-4-aminophenyl tetrazole.

Substitution: Formation of halogenated derivatives.

Applications De Recherche Scientifique

Antimicrobial Activity

Research has indicated that derivatives of tetrazoles, including 1-(2-methoxy-4-nitrophenyl)-1H-tetrazole, exhibit notable antibacterial and antifungal properties. In vitro studies have shown that certain tetrazole compounds can inhibit the growth of bacteria such as Escherichia coli and Bacillus subtilis, as well as fungi like Aspergillus flavus . This antimicrobial activity makes these compounds potential candidates for developing new antibiotics.

Potential Anticancer Agents

Tetrazoles have also been explored for their anticancer properties. Some studies suggest that modifications to the tetrazole ring can enhance cytotoxicity against cancer cell lines. The structural diversity offered by substituents on the phenyl ring allows for the optimization of biological activity .

Analytical Chemistry Applications

This compound is utilized in analytical chemistry as a reagent for detecting various analytes. Its ability to form stable complexes with metal ions enhances its application in environmental monitoring and quality control in pharmaceuticals. Techniques such as UV-Vis spectroscopy and HPLC (High-Performance Liquid Chromatography) are commonly employed to analyze these complexes .

Energetic Materials

The high nitrogen content of tetrazoles positions them as potential precursors for energetic materials. Research has indicated that tetrazole derivatives can be incorporated into explosives or propellants due to their stability and energy release characteristics upon decomposition . This application is particularly relevant in defense and aerospace industries.

Polymer Chemistry

In polymer chemistry, this compound can serve as a cross-linking agent or a functional monomer. Its incorporation into polymer matrices can enhance thermal stability and mechanical properties, making it suitable for high-performance materials used in various applications .

Case Studies

Mécanisme D'action

The mechanism by which 1-(2-methoxy-4-nitrophenyl)-1H-tetrazole exerts its effects involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its biological activity. Further research is needed to fully elucidate its mechanism of action.

Comparaison Avec Des Composés Similaires

1-(2-Methoxy-4-nitrophenyl)-1H-tetrazole can be compared with other similar compounds, such as 1-(2-methoxy-4-nitrophenyl)pyrrolidine and 2-methoxy-4-nitrophenyl isothiocyanate. While these compounds share structural similarities, this compound is unique in its tetrazole ring, which contributes to its distinct chemical and biological properties.

Activité Biologique

1-(2-Methoxy-4-nitrophenyl)-1H-tetrazole (C₈H₇N₅O₃) is a synthetic organic compound belonging to the tetrazole family, characterized by its unique five-membered ring structure containing four nitrogen atoms. This compound has garnered attention due to its potential biological activities and applications in medicinal chemistry. Despite its promising structure, detailed studies on its biological activity are still limited, necessitating further exploration.

The compound features a methoxy group and a nitro group on the phenyl ring, which influence its chemical reactivity and biological interactions. Tetrazoles are often utilized as bioisosteres for carboxylic acids or amides, enhancing their pharmacological profiles.

Biological Activity Overview

The biological activity of this compound has been investigated in various contexts, including antimicrobial and anticancer properties. However, specific mechanisms of action remain largely unexplored.

Antimicrobial Activity

Recent studies have indicated that related tetrazole compounds exhibit significant antimicrobial properties. For instance, a study highlighted that certain 5-substituted tetrazoles demonstrated in vitro antibacterial activity against a range of bacteria including Escherichia coli and Staphylococcus aureus . While direct studies on this compound are sparse, its structural analogs suggest potential efficacy against similar pathogens.

Anticancer Activity

Molecular docking studies have shown that tetrazole derivatives can bind effectively to cancer-related targets. For example, a derivative with a dimethoxyphenyl group exhibited promising cytotoxic activity against epidermoid carcinoma cell lines (A431) and colon cancer cell lines (HCT116) . The potential of this compound in this area remains to be fully elucidated but is supported by the activity of structurally related compounds.

1. Synthesis and Biological Evaluation

A recent study synthesized various 5-substituted tetrazoles via one-pot multi-component condensation reactions. The synthesized compounds were screened for antimicrobial and anticancer activities, revealing that some exhibited significant effects against bacterial strains and cancer cell lines . Although specific data on this compound was not included, the methodologies used provide a framework for future investigations into its biological properties.

2. Structure-Activity Relationships

Research has shown that the presence of specific substituents in tetrazoles can enhance their biological activities. A comparative analysis of several tetrazole derivatives indicated that modifications at the phenyl ring significantly influenced their antimicrobial potency . This suggests that similar modifications could be explored for this compound to optimize its biological efficacy.

Data Summary Table

Safety Considerations

Given the limited safety data available for this compound, it is essential to handle this compound with caution during experimental procedures. General guidelines for handling chemical substances should be followed to mitigate potential risks.

Propriétés

IUPAC Name |

1-(2-methoxy-4-nitrophenyl)tetrazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7N5O3/c1-16-8-4-6(13(14)15)2-3-7(8)12-5-9-10-11-12/h2-5H,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PUUBTZPNPWNQHW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC(=C1)[N+](=O)[O-])N2C=NN=N2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7N5O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

221.17 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.